6-(4-Chlorophenoxy)quinolin-5-amine
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Overview
Description
Mechanism of Action
Biochemical Pathways
One study suggests that quinoline amines, a class of compounds to which 6-(4-chlorophenoxy)quinolin-5-amine belongs, may interact with the pi3k/akt/mtor pathway .
Result of Action
Some quinoline amines have shown anticancer activity, suggesting that this compound may have similar effects .
Preparation Methods
The synthesis of 6-(4-Chlorophenoxy)quinolin-5-amine typically involves the reaction of 4-chlorophenol with 5-aminoquinoline under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
6-(4-Chlorophenoxy)quinolin-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic and electrophilic substitution reactions due to the presence of the quinoline ring and the chlorophenoxy group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different quinoline derivatives.
Coupling Reactions: It can undergo Ullmann-type coupling reactions, where it reacts with halogenated compounds in the presence of a copper catalyst.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(4-Chlorophenoxy)quinolin-5-amine has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Molecular Biology: The compound is used in studies involving DNA and protein interactions, as well as in the development of molecular probes.
Material Science: It is utilized in the synthesis of advanced materials with specific properties, such as conductive polymers and nanomaterials.
Comparison with Similar Compounds
6-(4-Chlorophenoxy)quinolin-5-amine can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug that also contains a quinoline ring.
Quinolinic Acid: A neurotoxic compound involved in various neurological disorders.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Properties
IUPAC Name |
6-(4-chlorophenoxy)quinolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-10-3-5-11(6-4-10)19-14-8-7-13-12(15(14)17)2-1-9-18-13/h1-9H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGGZYLWBXHHEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N)OC3=CC=C(C=C3)Cl)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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